1-Bromoadamantane

Catalog No.
S666567
CAS No.
7314-85-4
M.F
C10H15Br
M. Wt
215.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromoadamantane

CAS Number

7314-85-4

Product Name

1-Bromoadamantane

IUPAC Name

1-bromoadamantane

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

InChI

InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2

InChI Key

VQHPRVYDKRESCL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1C2CC3CC1CC(C2)C3Br

1-Bromoadamantane (CAS 7314-85-4) is a highly symmetric, tertiary alkyl halide characterized by its rigid tricyclic bridgehead architecture. As a premier adamantylating agent, it is widely procured for Friedel-Crafts alkylations, cross-coupling reactions, and the synthesis of lipophilic pharmacophores. Unlike standard open-chain tertiary halides, the adamantyl framework strictly precludes elimination reactions due to Bredt's rule, ensuring that reactive carbocation intermediates proceed exclusively via substitution pathways. Its optimal balance of carbon-halogen bond lability and shelf stability makes it the preferred precursor for introducing the bulky, lipophilic adamantyl group into active pharmaceutical ingredients (APIs), polymers, and advanced materials, significantly enhancing their metabolic stability and structural rigidity [1].

Procuring a generic tertiary alkyl halide or an alternative adamantyl halide often leads to suboptimal process outcomes. Substituting 1-bromoadamantane with open-chain analogs like tert-butyl bromide introduces severe E1 elimination side-reactions, drastically reducing substitution yields and complicating purification. Within the adamantyl series, substituting with 1-chloroadamantane typically necessitates the use of harsh Lewis acids (e.g., stoichiometric AlCl3) to achieve activation, which can trigger substrate degradation, polyalkylation, and thermodynamic isomerization of the products. Conversely, 1-iodoadamantane, while highly reactive, suffers from lower chemical stability and higher procurement costs, making it less suitable for scalable, multi-step syntheses. Therefore, 1-bromoadamantane provides an irreplaceable balance of mild activation requirements, absolute resistance to elimination, and excellent handling characteristics [1].

Mild Lewis Acid Activation in Friedel-Crafts Adamantylation

1-Bromoadamantane exhibits enhanced reactivity compared to 1-chloroadamantane, allowing for the use of catalytic, mild Lewis acids during electrophilic aromatic substitution. While 1-chloroadamantane often requires strong, stoichiometric Lewis acids that can degrade sensitive substrates, 1-bromoadamantane is efficiently activated by 1–5 mol% of indium salts (e.g., InBr3 or InCl3) under mild conditions. This mild activation suppresses secondary isomerization, resulting in high regioselectivity (e.g., exclusive para-substitution for bulky aromatics) and preventing the formation of polyadamantylated mixtures historically observed with AlCl3.

Evidence DimensionCatalyst requirement and regioselectivity
Target Compound Data1-5 mol% InBr3, high para-selectivity, minimal polyalkylation
Comparator Or Baseline1-Chloroadamantane / AlCl3 baseline: Requires stronger Lewis acids; prone to thermodynamic mixtures (meta/para) and polyalkylation
Quantified DifferenceShift from stoichiometric harsh acids to catalytic (1-5 mol%) mild acids with improved kinetic control
ConditionsFriedel-Crafts alkylation of monosubstituted benzenes

Enables the late-stage adamantylation of complex, sensitive pharmaceutical intermediates without the risk of substrate degradation or complex purification.

Absolute Suppression of E1 Elimination Side-Reactions

In tertiary alkylation processes, open-chain halides like tert-butyl bromide are highly susceptible to E1 elimination, forming alkene byproducts (e.g., isobutylene) that reduce atom economy and complicate downstream processing. 1-Bromoadamantane, due to its rigid bicyclic framework, is governed by Bredt's rule, which completely forbids the formation of a double bond at the bridgehead position. Consequently, the adamantyl carbocation intermediate undergoes 100% substitution, ensuring maximal yield of the desired alkylated product without competing elimination pathways [1].

Evidence DimensionElimination byproduct formation
Target Compound Data0% E1 elimination (Bredt's rule enforced)
Comparator Or Baselinetert-Butyl bromide: Significant E1 elimination to isobutylene under basic or Lewis acidic conditions
Quantified DifferenceComplete elimination of alkene byproducts, maximizing substitution yield
ConditionsAlkylation reactions involving tertiary carbocation intermediates

Drastically simplifies product purification and maximizes raw material efficiency in the industrial synthesis of bulky tertiary derivatives.

Broad Compatibility in C(sp3)-C(sp2) Cross-Coupling

1-Bromoadamantane serves as a highly effective electrophile for generating tertiary alkyl organometallic reagents. In continuous flow Negishi cross-coupling protocols, 1-bromoadamantane smoothly converts to the corresponding adamantylzinc reagent, which subsequently couples with a wide array of aryl and heteroaryl halides to afford cross-coupled products in 40–91% yields. This performance significantly outpaces unactivated secondary or tertiary alkyl chlorides, which often fail to form stable organometallic intermediates or undergo sluggish coupling, making 1-bromoadamantane the preferred halide for introducing sp3-rich complexity into sp2-aromatic scaffolds [1].

Evidence DimensionOrganozinc formation and cross-coupling yield
Target Compound Data40-91% yield in Negishi cross-coupling
Comparator Or BaselineTertiary Alkyl Chlorides: Sluggish organometallic formation and low coupling efficiency
Quantified DifferenceReliable >40% yields for sterically demanding C(sp3)-C(sp2) bond formation
ConditionsContinuous flow generation of adamantylzinc followed by Pd-catalyzed cross-coupling

Provides medicinal chemists with a robust, scalable method to incorporate the lipophilic adamantyl group into drug candidates, improving their pharmacokinetic profiles.

Synthesis of Adamantane-Based Antiviral and Neurological APIs

1-Bromoadamantane is the precursor of choice for synthesizing amantadine, rimantadine, and related adamantyl-bearing pharmaceuticals. Its balanced reactivity allows for efficient amination and alkylation under controlled conditions, ensuring high purity of the final active pharmaceutical ingredients .

Late-Stage Functionalization via Friedel-Crafts Alkylation

Due to its ability to be activated by mild Lewis acids (e.g., InBr3), 1-bromoadamantane is ideal for the late-stage introduction of a bulky, lipophilic adamantyl group into complex aromatic scaffolds, enhancing the metabolic stability and target affinity of drug candidates without degrading sensitive functional groups.

Development of High-Performance Polymers and MOFs

The rigid, tetrahedral symmetry of the adamantyl group makes 1-bromoadamantane an excellent building block for synthesizing custom monomers. Its complete resistance to elimination ensures high-yielding substitution reactions during the preparation of adamantyl-substituted polymers and metal-organic frameworks (MOFs) with enhanced thermal stability and tailored porosity [1].

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

XLogP3

3.6

Exact Mass

214.03571 Da

Monoisotopic Mass

214.03571 Da

Heavy Atom Count

11

UNII

GKV2KDH3R5

Wikipedia

1-Bromoadamantane

Dates

Last modified: 08-15-2023

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